molecular formula C8H11NO2 B2559102 2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile CAS No. 1909324-83-9

2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile

Cat. No. B2559102
CAS RN: 1909324-83-9
M. Wt: 153.181
InChI Key: WOYZIUAJIQNTAF-UHFFFAOYSA-N
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Description

“2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile” is a chemical compound with the CAS Number: 1909324-83-9 . It has a molecular weight of 153.18 and its molecular formula is C8H11NO2 . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for “2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile” is 1S/C8H11NO2/c1-8(2,5-9)6-3-11-4-7(6)10/h6H,3-4H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical form of “2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile” is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Performance and Emission Characteristics of Diesel Engine

The study by Oprescu et al. (2014) investigates the use of glycerol derivatives as additives for diesel fuel to improve engine performance and reduce emissions. The research highlights the potential of specific glycerol ketal esters in enhancing diesel fuel properties and reducing harmful emissions, showcasing the broader application of cyclic acetals in renewable fuel technologies (Oprescu et al., 2014).

Oxidative Coupling in Propane Dehydrogenation

Tian et al. (2019) explored the role of oxidative coupling of methyl in increasing C2 formation during propane oxidative dehydrogenation on hexagonal boron nitride catalysts. This study provides insights into the reaction mechanisms and potential for selective oxidation processes in alkane transformations, highlighting the versatility of chemical reactions involving nitriles and related structures (Tian et al., 2019).

Ring Expansion of Cyclic Acetals

Research by Oku et al. (1997) on the ring expansion of cyclic acetals to dioxacycloalkenones underscores the utility of intramolecular formation of oxonium ylides. This process demonstrates the synthetic versatility of cyclic acetals in generating medium-sized rings, which are relevant in the synthesis of complex organic molecules (Oku et al., 1997).

Carbohydrate-based PBT Copolyesters

Lavilla et al. (2014) conducted a comparative study on the synthesis of carbohydrate-based PBT copolyesters from a cyclic diol derived from tartaric acid, demonstrating the application of cyclic acetals in developing bio-based polymers. This research contributes to the field of sustainable materials science, showing how derivatives of cyclic acetals can be used to enhance the properties of biodegradable polymers (Lavilla et al., 2014).

Synthesis with Blossom Orange Scent

The study by Climent et al. (2002) on the synthesis of a molecule with blossom orange scent highlights the application of acetalization reactions between methyl naphthyl ketone and propylene glycol. This research illustrates the use of cyclic acetals in fragrance chemistry, showcasing the potential for creating complex olfactory compounds (Climent et al., 2002).

properties

IUPAC Name

2-methyl-2-(4-oxooxolan-3-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-8(2,5-9)6-3-11-4-7(6)10/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYZIUAJIQNTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1COCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile

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